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Compound of Interest

Compound Name: rossicaside B

Cat. No.: B1251444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rossicaside B is a phenylpropanoid glycoside isolated from the plant Boschniakia rossica.

The structural elucidation of such natural products is a critical step in drug discovery and

development, providing the foundational chemical information for understanding its biological

activity. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an

indispensable tool for the unambiguous determination of complex molecular structures like

rossicaside B. This application note provides a detailed overview of the methodologies and

data interpretation involved in the structure elucidation of rossicaside B using a suite of 2D

NMR experiments.

Spectroscopic Data of Rossicaside B
The structural determination of rossicaside B is based on the comprehensive analysis of its

1D and 2D NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts,

and key 2D NMR correlations.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Rossicaside B (500 MHz, CD₃OD)
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Position δC (ppm) δH (ppm)
Multiplicit
y (J in Hz)

COSY
Correlatio
ns

HMBC
Correlatio
ns

NOESY
Correlatio
ns

Aglycone

1 131.9

2 130.5 7.05 d (8.5) H-3
C-4, C-6,

C-7
H-3, H-α

3 116.8 6.78 d (8.5) H-2 C-1, C-5 H-2

4 160.2

5 116.8 6.78 d (8.5) H-6 C-1, C-3 H-6

6 130.5 7.05 d (8.5) H-5
C-2, C-4,

C-7
H-5, H-α

7 (α) 127.2 6.59 d (15.9) H-β

C-1, C-2,

C-6, C-β,

C=O

H-2, H-6,

H-β

8 (β) 139.8 7.62 d (15.9) H-α
C-1, C-7,

C=O
H-α

9 (C=O) 168.5

Glucose I

1' 104.2 4.88 d (7.8) H-2'

C-2', C-3',

C-5',

Aglycone

C-4

H-2', H-3',

H-5'

2' 75.1 3.48 m H-1', H-3' C-1', C-3' H-1', H-3'

3' 77.8 3.55 m H-2', H-4'
C-2', C-4',

C-5'

H-1', H-2',

H-4', H-5'

4' 71.5 3.39 m H-3', H-5'
C-3', C-5',

C-6'
H-3', H-5'
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5' 78.0 3.45 m
H-4', H-6'a,

H-6'b

C-1', C-3',

C-4', C-6'

H-1', H-3',

H-6'a, H-

6'b

6'a 62.6 3.88
dd (12.0,

2.0)
H-5', H-6'b C-4', C-5' H-5', H-6'b

6'b 3.71
dd (12.0,

5.5)
H-5', H-6'a C-4', C-5' H-5', H-6'a

Glucose II

1'' 102.8 5.10 d (7.5) H-2''

C-2'', C-3'',

C-5'',

Glucose I

C-3'

H-2'', H-3'',

H-5''

2'' 75.9 3.52 m H-1'', H-3'' C-1'', C-3'' H-1'', H-3''

3'' 77.9 3.60 m H-2'', H-4''
C-2'', C-4'',

C-5''

H-1'', H-2'',

H-4'', H-5''

4'' 71.7 3.41 m H-3'', H-5''
C-3'', C-5'',

C-6''
H-3'', H-5''

5'' 78.2 3.49 m
H-4'', H-

6''a, H-6''b

C-1'', C-3'',

C-4'', C-6''

H-1'', H-3'',

H-6''a, H-

6''b

6''a 62.8 3.90
dd (12.0,

2.2)
H-5'', H-6''b C-4'', C-5'' H-5'', H-6''b

6''b 3.73
dd (12.0,

5.8)
H-5'', H-6''a C-4'', C-5'' H-5'', H-6''a

Rhamnose

1''' 102.1 4.52 d (1.5) H-2'''
C-2''', C-

3''', C-5'''
H-2'''

2''' 72.3 3.65 m H-1''', H-3''' C-1''', C-3''' H-1''', H-3'''

3''' 72.1 3.78 m H-2''', H-4'''
C-2''', C-

4''', C-5'''
H-2''', H-4'''
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4''' 73.9 3.35 m H-3''', H-5'''
C-3''', C-

5''', C-6'''
H-3''', H-5'''

5''' 70.0 3.95 m H-4''', H-6'''

C-1''', C-

3''', C-4''',

C-6'''

H-4''', H-6'''

6''' 18.0 1.25 d (6.2) H-5''' C-4''', C-5''' H-5'''

Note: Chemical shifts (δ) are reported in ppm relative to the solvent signal of CD₃OD (δH 3.31,

δC 49.0). J values are in Hertz. Assignments are based on COSY, HSQC, HMBC, and NOESY

data.

Experimental Protocols
Sample Preparation
A 5 mg sample of purified rossicaside B was dissolved in 0.5 mL of deuterated methanol

(CD₃OD). The solution was transferred to a 5 mm NMR tube for analysis.

NMR Spectroscopy
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

¹H NMR: A standard single-pulse experiment was used. Key parameters included a spectral

width of 12 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.

¹³C NMR: A proton-decoupled experiment with a spectral width of 220 ppm, 64k data points,

a relaxation delay of 2 s, and 1024 scans was performed.

COSY (Correlation Spectroscopy): A gradient-enhanced COSY45 experiment was

performed. The spectral width was 12 ppm in both dimensions. 2k data points in F2 and 256

increments in F1 were collected, with 8 scans per increment.

HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment

with adiabatic pulses was used for one-bond ¹H-¹³C correlations. The spectral widths were

12 ppm (F2, ¹H) and 180 ppm (F1, ¹³C). 2k data points in F2 and 256 increments in F1 were

acquired with 16 scans per increment.
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HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment

was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 12 ppm

(F2, ¹H) and 220 ppm (F1, ¹³C). 2k data points in F2 and 512 increments in F1 were

collected with 32 scans per increment.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment was performed

with a mixing time of 500 ms. The spectral width was 12 ppm in both dimensions. 2k data

points in F2 and 256 increments in F1 were collected, with 16 scans per increment.

Structure Elucidation Workflow and Key
Correlations
The following diagrams illustrate the logical workflow for the structure elucidation of

rossicaside B and highlight the key 2D NMR correlations that were instrumental in determining

its chemical structure.

To cite this document: BenchChem. [Application Notes and Protocols: Structure Elucidation
of Rossicaside B using 2D NMR]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1251444#rossicaside-b-structure-elucidation-using-
2d-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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